Bis(maleimidoethoxy)propane

描述

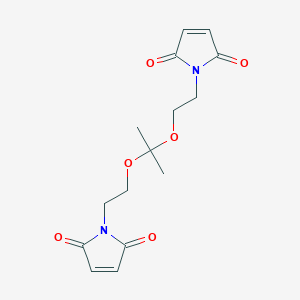

Bis(maleimidoethoxy)propane: is a chemical compound with the molecular formula C15H18N2O6. It is a bismaleimide compound, which means it contains two maleimide groups. These groups are known for their ability to form strong covalent bonds with other molecules, making this compound a valuable reagent in various chemical and biological applications.

准备方法

Synthetic Routes and Reaction Conditions: Bis(maleimidoethoxy)propane can be synthesized through a reaction involving maleic anhydride and a suitable diamine. The reaction typically proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide groups. The reaction conditions often involve heating the reactants in an appropriate solvent, such as dimethylformamide, under an inert atmosphere .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures and the use of catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .

化学反应分析

Types of Reactions: Bis(maleimidoethoxy)propane undergoes several types of chemical reactions, including:

Addition Reactions: The maleimide groups can participate in Michael addition reactions with nucleophiles such as amines and thiols.

Cycloaddition Reactions: The compound can undergo Diels-Alder reactions with dienes to form cyclohexene derivatives.

Polymerization Reactions: this compound can be used as a cross-linking agent in the polymerization of various monomers.

Common Reagents and Conditions:

Nucleophiles: Amines and thiols are commonly used in addition reactions with this compound.

Catalysts: Lewis acids or bases may be used to catalyze cycloaddition reactions.

Solvents: Dimethylformamide, dichloromethane, and toluene are frequently used solvents in these reactions.

Major Products:

Michael Addition Products: These include adducts formed with amines or thiols.

Cycloaddition Products: Cyclohexene derivatives are formed through Diels-Alder reactions.

Cross-linked Polymers: These are formed when this compound is used as a cross-linking agent in polymerization reactions.

科学研究应用

Chemistry: Bis(maleimidoethoxy)propane is widely used as a cross-linking reagent in the synthesis of polymers and hydrogels. Its ability to form strong covalent bonds makes it valuable in the preparation of materials with enhanced mechanical and thermal properties.

Biology: In biological research, this compound is used to cross-link proteins and other biomolecules. This application is particularly useful in studying protein-protein interactions and in the development of protein-based therapeutics.

Industry: this compound is used in the production of high-performance composites and adhesives. Its ability to enhance the mechanical properties of materials makes it valuable in the aerospace and automotive industries.

作用机制

Mechanism: The primary mechanism by which bis(maleimidoethoxy)propane exerts its effects is through the formation of covalent bonds with nucleophilic groups on other molecules. The maleimide groups react with thiols, amines, and other nucleophiles to form stable thioether or amide linkages .

Molecular Targets and Pathways: In biological systems, this compound targets sulfhydryl groups on proteins, leading to the formation of cross-linked protein structures. This cross-linking can affect protein function and stability, making it a useful tool in biochemical research .

相似化合物的比较

Bis(maleimido)ethane: Another bismaleimide compound with similar cross-linking properties.

Bis(maleimido)butane: A longer-chain bismaleimide with different solubility and reactivity characteristics.

Bis(maleimido)hexane: A bismaleimide with an even longer chain, offering different mechanical properties in cross-linked materials.

Uniqueness: Bis(maleimidoethoxy)propane is unique in its balance of reactivity and solubility. Its ethoxy linkage provides flexibility, making it suitable for applications where other bismaleimides may be too rigid or insoluble .

生物活性

Bis(maleimidoethoxy)propane (BMEP) is a bifunctional cross-linking reagent that has garnered attention in biochemical research due to its unique properties and applications in protein modification. This article reviews the biological activity of BMEP, focusing on its mechanisms of action, applications in immunology, and potential therapeutic uses.

BMEP is characterized by its maleimide functional groups, which react selectively with thiol groups in proteins, enabling the formation of stable covalent bonds. This property is particularly useful in creating immunotoxins and other bioconjugates.

The primary mechanism through which BMEP exerts its biological activity involves the cross-linking of proteins. The maleimide groups react with free thiol groups on cysteine residues, leading to the formation of thioether bonds. This reaction is pH-sensitive, with optimal activity observed under mildly acidic conditions (pH 5.4), mimicking the environment of cellular vesicles .

Stability and Cleavage

BMEP exhibits remarkable stability at physiological pH (7.4) but can be cleaved under acidic conditions, allowing for controlled release of conjugated proteins. This feature is crucial for applications where reversible binding is advantageous, such as in targeted drug delivery systems .

Applications in Immunology

BMEP has been utilized in the development of immunotoxins—fusion proteins that combine a toxin with an antibody or antibody fragment targeting specific cells. Research has demonstrated that BMEP-based immunotoxins can effectively ablate T-cells expressing CD3, leading to significant tumor regression in animal models .

Case Study: Immunotoxin Development

In a study involving the use of BMEP to create a holo-immunotoxin directed at human CD3, researchers found that mice treated with this conjugate exhibited complete tumor regression without residual scarring or tumor presence upon autopsy . This highlights the potential of BMEP in cancer therapy through targeted cellular destruction.

Comparative Analysis of Cross-Linkers

To better understand the efficacy of BMEP compared to other cross-linking agents, a comparative analysis was conducted. The following table summarizes key attributes:

| Cross-Linker | Reactivity with Thiols | Stability at pH 7.4 | Cleavage Rate at pH 5.4 | Application Area |

|---|---|---|---|---|

| This compound (BMEP) | High | High | Moderate | Immunotoxins, drug delivery |

| Acetone ketal | Moderate | Moderate | Fast | Protein stabilization |

| N-hydroxysuccinimide ester | Low | High | Slow | General bioconjugation |

Research Findings

Recent studies have focused on optimizing the use of BMEP in various applications:

- Protein Conjugation : BMEP has been successfully used to conjugate diphtheria toxin to antibodies, enhancing specificity and reducing off-target effects .

- Therapeutic Applications : The ability to create stable immunotoxins using BMEP has led to advancements in targeted cancer therapies, showing promise in preclinical trials .

- Controlled Release Systems : Research indicates that BMEP can be integrated into drug delivery systems that release therapeutic agents upon reaching acidic tumor microenvironments .

属性

IUPAC Name |

1-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propan-2-yloxy]ethyl]pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O6/c1-15(2,22-9-7-16-11(18)3-4-12(16)19)23-10-8-17-13(20)5-6-14(17)21/h3-6H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWFYTWZTJWMFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(OCCN1C(=O)C=CC1=O)OCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10152105 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118377-62-1 | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118377621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(maleimidoethoxy)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10152105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。